2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
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Overview
Description
2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate is a complex organic compound known for its diverse applications in various fields of scientific research. This compound features a nitrophenyl group, a dichlorophenyl group, and a pyrrolidine ring, making it a unique molecule with significant potential in chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate typically involves multiple steps, including nitration, acylation, and cyclization reactions. The nitration process is crucial for introducing the nitro group into the phenyl ring. This can be achieved using a mixture of nitric acid and sulfuric acid under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters such as temperature, flow rate, and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using common reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate has numerous applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The nitro and dichlorophenyl groups play a crucial role in binding to target proteins, leading to inhibition or activation of specific pathways. The pyrrolidine ring enhances the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
- 2-(3-Methoxyphenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate
Uniqueness
Compared to similar compounds, 2-(3-Nitrophenyl)-2-oxoethyl 1-{[(2,4-dichlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H15Cl2N3O7 |
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Molecular Weight |
480.3 g/mol |
IUPAC Name |
[2-(3-nitrophenyl)-2-oxoethyl] 1-[(2,4-dichlorobenzoyl)amino]-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H15Cl2N3O7/c21-13-4-5-15(16(22)8-13)19(28)23-24-9-12(7-18(24)27)20(29)32-10-17(26)11-2-1-3-14(6-11)25(30)31/h1-6,8,12H,7,9-10H2,(H,23,28) |
InChI Key |
LVTMPNQLDYLEJW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)NC(=O)C2=C(C=C(C=C2)Cl)Cl)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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